2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide 2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 80910-70-9
VCID: VC4506110
InChI: InChI=1S/C12H13ClF3NO3/c1-19-4-5-20-10-3-2-8(12(14,15)16)6-9(10)17-11(18)7-13/h2-3,6H,4-5,7H2,1H3,(H,17,18)
SMILES: COCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCl
Molecular Formula: C12H13ClF3NO3
Molecular Weight: 311.69

2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide

CAS No.: 80910-70-9

Cat. No.: VC4506110

Molecular Formula: C12H13ClF3NO3

Molecular Weight: 311.69

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide - 80910-70-9

Specification

CAS No. 80910-70-9
Molecular Formula C12H13ClF3NO3
Molecular Weight 311.69
IUPAC Name 2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C12H13ClF3NO3/c1-19-4-5-20-10-3-2-8(12(14,15)16)6-9(10)17-11(18)7-13/h2-3,6H,4-5,7H2,1H3,(H,17,18)
Standard InChI Key AQFVHMNPUFIIKH-UHFFFAOYSA-N
SMILES COCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

Basic Identifiers

2-Chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with the molecular formula C₁₂H₁₃ClF₃NO₃ and a molecular weight of 311.69 g/mol . Its IUPAC name reflects the presence of a chloroacetamide group attached to a phenyl ring substituted with a methoxyethoxy chain at position 2 and a trifluoromethyl group at position 5. The compound’s SMILES notation is COCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCl, and its InChI key is AQFVHMNPUFIIKH-UHFFFAOYSA-N .

Structural Features

The molecule’s structure combines three key functional groups:

  • Chloroacetamide backbone: Provides reactivity for nucleophilic substitution and hydrogen bonding .

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability.

  • Methoxyethoxy side chain: Introduces ether linkages, improving solubility in polar solvents .

The compound’s rotatable bond count (7) and polar surface area (48 Ų) suggest moderate flexibility and permeability, while its LogP value (2.42) indicates balanced hydrophobicity .

Synthesis and Manufacturing

Industrial Availability

The compound is commercially available from suppliers such as Enamine Ltd, with pricing ranging from $83/mg to $123/20 mg at 90% purity . Custom synthesis remains a viable option for large-scale procurement.

Applications in Scientific Research

Proteomics Research

The compound serves as a reagent in proteomics studies, where its chloroacetamide group facilitates protein modification and crosslinking. Its trifluoromethyl moiety aids in mass spectrometry detection due to distinct isotopic patterns .

Agricultural Chemistry

Structurally related compounds like Dimethenamid-P (CAS 163515-14-8) are herbicidal agents targeting very-long-chain fatty acid synthesis . While direct evidence is lacking, the methoxyethoxy group in this compound may confer similar bioactivity, warranting further agrochemical investigations .

Physicochemical and Regulatory Profile

Physical Properties

PropertyValueSource
Molecular Weight311.69 g/mol
LogP2.42
Rotatable Bonds7
Hydrogen Bond Donors1

Solubility data remain unspecified, though the methoxyethoxy group likely enhances aqueous miscibility compared to simpler acetamides .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey DifferencesApplications
2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamideC₉H₇ClF₃NOLacks methoxyethoxy groupPharmaceutical intermediate
Dimethenamid-PC₁₂H₁₄ClNO₂Thienyl vs. phenyl ringHerbicide

The methoxyethoxy group in the target compound confers enhanced solubility over simpler analogs, making it preferable for solution-phase proteomics workflows .

Future Research Directions

  • Biological Activity Screening: Evaluate herbicidal or antimicrobial potential using models from related compounds .

  • Solubility Optimization: Modify the methoxyethoxy chain length to improve pharmacokinetic profiles .

  • Environmental Impact Studies: Assess biodegradation pathways given increasing regulatory scrutiny .

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